2-[3-(Trifluoromethyl)phenoxy]acetohydrazide
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Overview
Description
2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide typically involves the reaction of 3-(trifluoromethyl)phenol with chloroacetic acid to form 2-[3-(trifluoromethyl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenoxyacetohydrazides.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)phenoxy]acetohydrazide
- 2-[3-(Trifluoromethyl)phenoxy]acetic acid
- 3-(Trifluoromethyl)phenol
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXTVRVYODCHAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396001 |
Source
|
Record name | 2-[3-(trifluoromethyl)phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307557-56-8 |
Source
|
Record name | 2-[3-(trifluoromethyl)phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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